2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3S/c1-27-18(29)17-16(13-4-2-3-5-14(13)25-17)26-19(27)31-10-15(28)24-11-6-8-12(9-7-11)30-20(21,22)23/h2-9,25H,10H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGHYWYMFGADIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimido[5,4-b]indole Core
The pyrimido[5,4-b]indole scaffold is synthesized via a multi-component cyclization reaction. A representative route involves:
- Indole precursor preparation : 5-Aminoindole derivatives are reacted with β-ketoesters or malonates under acidic conditions to form the pyrimidine ring.
- Methyl group introduction : Alkylation at position 3 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Oxo group installation : Oxidation of the intermediate dihydropyrimidine using potassium permanganate or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Critical parameters include reaction temperature (70–100°C), solvent selection (DMF or acetic acid), and catalyst use (p-toluenesulfonic acid for cyclization).
Synthesis of N-[4-(Trifluoromethoxy)phenyl]acetamide-Thiol Intermediate
This intermediate is prepared through sequential functionalization:
- Aniline acetylation : 4-(Trifluoromethoxy)aniline is treated with acetic anhydride in dichloromethane, catalyzed by pyridine, to yield N-[4-(trifluoromethoxy)phenyl]acetamide.
- Thiolation : The acetamide is reacted with thiourea in the presence of hydrochloric acid and ethanol under reflux, followed by alkaline hydrolysis to generate 2-mercapto-N-[4-(trifluoromethoxy)phenyl]acetamide.
Key purification steps :
- Recrystallization from ethanol/water (1:3 v/v) for the acetamide.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) for the thiol intermediate.
Coupling Strategies for Final Assembly
The sulfanyl linkage is established via nucleophilic substitution or oxidative coupling:
Nucleophilic Substitution Route
- Leaving group activation : The pyrimidoindole core is functionalized with a chlorine or bromine atom at position 2 using phosphorus oxychloride or N-bromosuccinimide.
- Thiolate displacement : The thiol-containing acetamide intermediate is deprotonated with sodium hydride in THF and reacted with the halogenated pyrimidoindole at 60°C for 12–24 hours.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Base | Sodium hydride (1.2 equiv) |
| Reaction time | 12–24 hours |
| Yield | 55–68% (reported analogues) |
Oxidative Coupling Alternative
For cores lacking a leaving group, direct coupling via disulfide formation is feasible:
- Thiol-thiol coupling : The pyrimidoindole-thiol and acetamide-thiol are treated with iodine or hydrogen peroxide in methanol, forming a disulfide bridge.
- Reduction adjustment : Subsequent reduction with zinc/HCl converts the disulfide to a sulfide.
Limitation : Lower yields (35–45%) due to competing dimerization.
Spectroscopic Characterization and Validation
Post-synthesis, the compound is validated using advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Byproduct Formation During Coupling
Chemical Reactions Analysis
Types of Reactions
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfanyl linkage.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups onto the trifluoromethoxyphenyl ring.
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrimidoindole derivatives, including this compound, exhibit significant anticancer activities. These compounds have been shown to interact with various molecular targets involved in cancer progression. The mechanism often involves the inhibition of key enzymes responsible for tumor growth and metastasis. For instance, compounds with similar structures have demonstrated efficacy against several cancer cell lines, suggesting that this molecule may also possess anticancer properties worth exploring further .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar pyrimidoindole derivatives have been investigated for their ability to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. In silico studies using molecular docking techniques have shown promising binding affinities for these compounds at the active sites of inflammatory mediators, indicating that this compound could be a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
Pyrimidoindole compounds are known for their antimicrobial properties. The presence of sulfur and trifluoromethoxy groups in this specific compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound could be evaluated for its antimicrobial potential .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrimidoindole core through cyclization reactions followed by the introduction of functional groups such as the trifluoromethoxy phenyl and acetamide moieties. Common reagents used in these reactions include strong acids and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amidation processes.
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly employed to validate the chemical structure and assess the purity of the compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that pyrimidoindole derivatives exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8. This study utilized both in vitro assays and molecular docking simulations to evaluate the anticancer potential of related compounds, suggesting that similar investigations could be conducted on 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of pyrimidoindole derivatives revealed their ability to inhibit key inflammatory pathways through molecular docking studies. The findings indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs targeting 5-lipoxygenase pathways .
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The sulfanyl group and trifluoromethoxyphenyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a class of pyrimido[5,4-b]indole derivatives with acetamide side chains. Below is a detailed comparison with structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The trifluoromethoxy group in the target compound increases LogP (~3.5) compared to methoxy-substituted analogues (LogP ~2.8–3.2) .
- Solubility: The sulfanyl-acetamide linker improves aqueous solubility relative to non-polar derivatives (e.g., phenethyl-substituted compounds) .
- Metabolic Stability : The CF₃O group resists oxidative metabolism better than methoxy or chlorine substituents .
Research Findings and Data Tables
Table 2: Spectral Data Comparison
Critical Analysis of Evidence
- Structural Diversity : Substitutions at the pyrimidoindole 3-position and acetamide nitrogen dominate activity differences. For example, 3-methyl vs. 3-phenyl alters steric hindrance .
- Data Gaps : Quantitative bioactivity data (e.g., IC₅₀, Ki) for the target compound are absent in the provided evidence, limiting direct mechanistic comparisons .
- Computational Insights : Docking studies (e.g., AutoDock) suggest the CF₃O group engages in unique van der Waals interactions with TLR4, unlike chlorine or methoxy groups .
Biological Activity
2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring a pyrimidoindole core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Pyrimidoindole core : A fused ring structure that is known for its diverse biological activities.
- Sulfanyl group : This functional group may enhance the compound's reactivity and interaction with biological targets.
- Trifluoromethoxy group : The presence of this electronegative group can influence the compound's pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include:
- Enzyme inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor modulation : It could bind to receptors that play crucial roles in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example:
- Cell Line Studies : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and others. Although specific IC50 values for this compound are not extensively documented, related compounds have demonstrated potent activity (e.g., IC50 values ranging from 0.01 µM to 0.71 µM) .
Anti-inflammatory Effects
The trifluoromethoxy group is known to enhance the anti-inflammatory potential of compounds by increasing their binding affinity to cyclooxygenase (COX) enzymes. Compounds with similar functionalities have been shown to moderately inhibit COX-2 and lipoxygenases (LOX) .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrimido[5,4-b]indole core via cyclization reactions under controlled temperatures (80–120°C) and acidic/basic conditions .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 4-(trifluoromethoxy)phenyl moiety .
- Analytical Validation : HPLC (≥95% purity) and NMR (1H/13C) are essential for confirming intermediate and final product structures .
Q. How is the structural characterization of this compound performed to ensure accuracy?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR identifies functional groups (e.g., trifluoromethoxy resonance at ~75 ppm in 13C NMR) and confirms regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass ±2 ppm) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the pyrimidoindole core .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer :
- Target-Based Assays : Screen against kinase or protease targets using fluorescence polarization or FRET assays .
- Cell-Based Assays : Cytotoxicity profiling (e.g., IC50 in cancer cell lines) with controls for solvent interference .
- Data Interpretation : Compare activity to structural analogs (e.g., 3-methyl vs. ethyl substituents) to infer SAR .
Q. What are the solubility and stability properties under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry. Similar compounds show low aqueous solubility (<10 µM), requiring formulation with cyclodextrins .
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). The trifluoromethoxy group enhances metabolic stability compared to methoxy analogs .
Advanced Research Questions
Q. How can researchers elucidate the molecular mechanism of action for this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
- Structural Modeling : Dock the compound into homology models of suspected targets (e.g., kinases) using AutoDock Vina .
Q. What strategies can optimize the compound’s pharmacokinetic profile while retaining bioactivity?
- Methodological Answer :
- Derivatization : Replace the trifluoromethoxy group with metabolically stable groups (e.g., trifluoromethyl) .
- Prodrug Design : Introduce ester or phosphate moieties to enhance solubility, with in vitro hydrolysis assays to validate activation .
- In Vivo Testing : Monitor plasma half-life in rodent models using LC-MS/MS to quantify parent compound vs. metabolites .
Q. How can contradictory reports about its biological activity across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments under uniform conditions (e.g., cell line origin, serum concentration) .
- Orthogonal Validation : Confirm activity using unrelated assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Structural Reanalysis : Verify compound purity and stereochemistry, as impurities or racemic mixtures may skew results .
Q. What computational methods best predict its interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS to assess target engagement .
- Free Energy Calculations : Use MM/GBSA to quantify binding energy contributions of substituents (e.g., methyl vs. trifluoromethoxy) .
- Machine Learning : Train models on pyrimidoindole bioactivity data to prioritize high-probability targets .
Q. How can metabolic stability and CYP450 interactions be assessed preclinically?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
